molecular formula C20H22O2 B106918 Cyclohexene, 2,3-bis(p-methoxyphenyl)- CAS No. 15638-16-1

Cyclohexene, 2,3-bis(p-methoxyphenyl)-

Cat. No. B106918
CAS RN: 15638-16-1
M. Wt: 294.4 g/mol
InChI Key: MYSJZQLQZFGPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexene, 2,3-bis(p-methoxyphenyl)-, commonly known as bis(4-methoxyphenyl)cyclohex-2-ene-1-one, is an organic compound that belongs to the family of chalcones. It is a yellow crystalline solid that is commonly used in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism Of Action

The exact mechanism of action of cyclohexene, 2,3-bis(p-methoxyphenyl)- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.

Biochemical And Physiological Effects

Studies have shown that cyclohexene, 2,3-bis(p-methoxyphenyl)- can exert a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the activity of various enzymes involved in oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using cyclohexene, 2,3-bis(p-methoxyphenyl)- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on cyclohexene, 2,3-bis(p-methoxyphenyl)-. One area of interest is its potential use as a drug delivery system for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the development of novel synthetic methods for the production of this compound, which could improve its purity and yield. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of cyclohexene, 2,3-bis(p-methoxyphenyl)- is typically achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of two molecules of p-methoxybenzaldehyde with one molecule of cyclohexanone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure bis(4-methoxyphenyl)cyclohex-2-ene-1-one.

Scientific Research Applications

Cyclohexene, 2,3-bis(p-methoxyphenyl)- has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of medicine, where it has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

CAS RN

15638-16-1

Product Name

Cyclohexene, 2,3-bis(p-methoxyphenyl)-

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)cyclohex-2-en-1-yl]benzene

InChI

InChI=1S/C20H22O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h5,7-14,20H,3-4,6H2,1-2H3

InChI Key

MYSJZQLQZFGPNQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CCCC=C2C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC=C2C3=CC=C(C=C3)OC

synonyms

2,3-Bis(p-methoxyphenyl)-1-cyclohexene

Origin of Product

United States

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